p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
4-thiomorpholin-4-ylphenol |
InChI |
InChI=1S/C10H13NOS/c12-10-3-1-9(2-4-10)11-5-7-13-8-6-11/h1-4,12H,5-8H2 |
InChI Key |
QFAWGKVIIUVJOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C2=CC=C(C=C2)O |
Origin of Product |
United States |
Foundational Aspects and Contextualization of P Tetrahydro 4h 1,4 Thiazin 4 Yl Phenol Research
Structural Classification and Nomenclature of p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol
The compound this compound is a bifunctional organic molecule, featuring a phenol (B47542) group and a saturated heterocyclic system. Its nomenclature can be systematically deconstructed to understand its precise chemical architecture.
The parent structure is phenol , which consists of a hydroxyl (-OH) group directly bonded to a carbon atom within an aromatic benzene (B151609) ring. The prefix "p- " is an abbreviation for para, indicating that the benzene ring is disubstituted at the 1 and 4 positions. In this case, the hydroxyl group is at position 1, and the substituent is at the opposite position, 4.
The substituent at the para position is the (tetrahydro-4H-1,4-thiazin-4-yl) group. This component is derived from a six-membered heterocycle:
1,4-Thiazine : This is a heterocyclic ring containing four carbon atoms, one nitrogen atom, and one sulfur atom. The "1,4-" designation specifies that the sulfur and nitrogen atoms are located at opposite positions within the ring.
Tetrahydro- : This prefix indicates that the thiazine (B8601807) ring is fully saturated, meaning it contains no double bonds. The saturated analogue of 1,4-thiazine is commonly known as thiomorpholine (B91149) . wikipedia.orgnih.gov
-4-yl : This suffix signifies that the point of attachment of the thiomorpholine ring to the phenol ring is via the nitrogen atom, which is designated as position 4.
Thus, the compound is structurally a phenol molecule where the hydrogen atom at the para position has been replaced by a thiomorpholine ring connected through its nitrogen atom.
Interactive Data Table: Structural and Chemical Identifiers
| Identifier | Value |
| Compound Name | This compound |
| Alternate Name | 4-(Thiomorpholin-4-yl)phenol |
| Molecular Formula | C₁₀H₁₃NOS |
| Parent Heterocycle | Thiomorpholine nih.gov |
| Parent Aromatic | Phenol wikipedia.org |
| Key Functional Groups | Phenolic hydroxyl, Tertiary amine, Thioether |
Historical Perspectives on 1,4-Thiazine and Phenol Derivatives in Chemical Research
The two core components of the this compound scaffold—phenol and 1,4-thiazine—have rich and distinct histories that have profoundly influenced the fields of medicine and industrial chemistry.
Phenol , first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, was initially named "Karbolsäure" (carbolic acid). wikipedia.orgguidechem.comatamankimya.com Its historical significance skyrocketed in the 1860s when British surgeon Joseph Lister, inspired by Louis Pasteur's germ theory, pioneered its use as a surgical antiseptic. guidechem.comwikipedia.org Lister's practice of cleaning wounds, instruments, and the operating theatre with carbolic acid dramatically reduced post-operative infections, ushering in the era of antiseptic surgery. sciencemuseum.org.ukauajournals.orgnih.gov Beyond its medical origins, phenol became a crucial industrial commodity for the synthesis of plastics, such as Bakelite, as well as numerous dyes, explosives, and pharmaceuticals. wikipedia.orgguidechem.com
The history of 1,4-thiazine derivatives is equally notable, particularly through its fused-ring analogue, phenothiazine (B1677639). Phenothiazine was first synthesized in 1883. acs.org A derivative, methylene (B1212753) blue, was synthesized by Heinrich Caro in 1876 and was subsequently described as the first fully synthetic drug used in medicine. wikipedia.orgpccarx.com Paul Ehrlich and Paul Guttmann pioneered its use in treating malaria in 1891. wikipedia.org In the mid-20th century, other phenothiazine derivatives, such as chlorpromazine, were discovered to have potent antipsychotic effects, revolutionizing the treatment of psychiatric disorders. acs.orgresearchgate.netnih.gov Derivatives of thiazine have also been widely used as dyes, antihistamines, and insecticides. wikipedia.orgbritannica.comwikipedia.org
Interactive Data Table: Key Historical Milestones
| Year | Milestone | Key Figure(s) | Associated Moiety |
| 1834 | First isolation of phenol from coal tar. wikipedia.orgguidechem.com | Friedlieb F. Runge | Phenol |
| 1860s | Introduction of phenol as a surgical antiseptic. guidechem.comwikipedia.org | Joseph Lister | Phenol |
| 1876 | First synthesis of Methylene Blue. wikipedia.orgpccarx.com | Heinrich Caro | Thiazine Derivative |
| 1883 | First synthesis of phenothiazine. acs.org | A. Bernthsen | Thiazine Derivative |
| 1891 | Use of Methylene Blue to treat malaria. wikipedia.org | Paul Guttmann, Paul Ehrlich | Thiazine Derivative |
| 1950s | Discovery of phenothiazine-based antipsychotics. researchgate.netnih.gov | N/A | Thiazine Derivative |
Contemporary Relevance of the this compound Molecular Scaffold in Synthetic Chemistry
In modern synthetic and medicinal chemistry, the this compound scaffold is relevant due to the combined properties of its constituent parts. Both phenol and thiomorpholine moieties are considered valuable pharmacophores—structural features responsible for a drug's biological activity.
Phenol derivatives are a subject of intense research interest due to their wide range of demonstrated bioactivities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. researchgate.netresearchgate.net They serve as crucial building blocks for synthesizing bioactive natural products and new therapeutic agents. nih.govnih.gov
The thiomorpholine ring is recognized as a "privileged scaffold" in drug discovery. jchemrev.com Its inclusion in a molecule can enhance lipophilicity and provide metabolically susceptible sites (e.g., sulfur oxidation), which can be advantageous for pharmacokinetic profiles. mdpi.com Thiomorpholine derivatives have been investigated for a vast array of pharmacological activities, including:
Antioxidant jchemrev.comnih.gov
Antitubercular jchemrev.comjchemrev.com
Antimalarial jchemrev.comjchemrev.com
Anticancer jchemrev.comjchemrev.com
Anti-inflammatory jchemrev.comjchemrev.com
Hypolipidemic jchemrev.comnih.gov
The combination of the phenol ring, a known hydrogen-bond donor and antioxidant motif, with the versatile thiomorpholine heterocycle makes the this compound structure a promising template for the design of novel bioactive compounds. researchgate.net Its synthesis, often achieved through reactions like the nucleophilic aromatic substitution of a para-substituted halo- or nitrobenzene (B124822) with thiomorpholine, provides a platform for creating libraries of derivatives for biological screening. mdpi.comprepchem.com The ongoing exploration of such scaffolds is central to the discovery of new drugs and functional materials. researchgate.netmdpi.comresearchgate.net
Synthetic Methodologies for P Tetrahydro 4h 1,4 Thiazin 4 Yl Phenol and Its Structural Analogues
Direct Synthesis Strategies for p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol
Direct synthesis strategies focus on the coupling of a pre-formed tetrahydro-1,4-thiazine ring with a phenolic compound. This approach is often characterized by its convergent nature, bringing together two key fragments in the final steps of the synthesis.
Formation of the Tetrahydro-1,4-thiazine Moiety
The tetrahydro-1,4-thiazine, also known as thiomorpholine (B91149), is a saturated six-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 4, respectively. wikipedia.org Its synthesis is a critical prerequisite for direct coupling strategies. Various methods have been developed for the synthesis of the 1,4-thiazine framework. One common approach involves the cyclization of precursors containing both the necessary sulfur and nitrogen heteroatoms. For instance, derivatives of 2,2'-thiodiglycolic acid can be converted into tetrahydro-1,4-thiazine-3,5-dione, which can then be reduced to form the thiomorpholine ring. researchgate.netmdpi.com Another established method is the reaction of diethanolamine (B148213) with a sulfur source. More advanced techniques for creating substituted 1,4-thiazines include intramolecular cyclizations and multi-component reactions, which offer pathways to diverse analogues. nih.govnih.gov For example, L-proline has been used as a catalyst for the synthesis of tetrahydro-1,4-thiazine-1,1-dioxide derivatives. nih.gov
Phenolic Ring Functionalization and Coupling Strategies
The direct coupling of thiomorpholine to a phenolic ring is a key strategy for synthesizing the target compound. A documented method involves the reaction of hydroquinone (B1673460) with thiomorpholine. prepchem.com This reaction is typically performed under heating in the presence of a catalyst, such as copper(I) chloride, which facilitates the N-arylation of the thiomorpholine nitrogen. prepchem.com This type of reaction is a variation of the Ullmann condensation, a classic method for forming carbon-nitrogen bonds between an amine and an aryl halide, though in this case, a hydroquinone is used.
The reaction proceeds by heating a mixture of hydroquinone and thiomorpholine with copper(I) chloride under an inert atmosphere (e.g., argon) for an extended period. prepchem.com Following the reaction, a workup involving acid-base extraction is used to isolate the desired this compound product. prepchem.com Purification is then achieved through distillation and recrystallization. prepchem.com
Table 1: Direct Synthesis of this compound
| Reactants | Catalyst | Conditions | Purification | Product |
|---|---|---|---|---|
| Hydroquinone, Thiomorpholine | Copper(I) chloride | Reflux, 47 hours, Argon atmosphere | Acid-base extraction, Distillation, Recrystallization | This compound |
Data sourced from PrepChem.com prepchem.com
Precursor-Based Synthetic Routes to Tetrahydro-1,4-thiazine-Phenol Architectures
An alternative to direct coupling is the construction of the target molecule from precursors where the thiazine (B8601807) ring is formed in a later step. This approach allows for greater flexibility in introducing substituents and building complex analogues.
Cyclization Reactions for Thiazine Ring Construction
The formation of the thiazine ring can be achieved through various cyclization reactions. These methods typically involve starting materials that contain the necessary functionalities to form the six-membered ring. For 1,4-thiazine derivatives, a common strategy is the reaction between a compound containing a thiol group and another with an amine and a suitable leaving group, or through intramolecular cyclization of an aminoethyl sulfide (B99878) derivative. One-pot cyclization reactions, such as those following a Smiles rearrangement, have been effectively used to prepare complex 1,4-thiazine analogues. nih.gov For instance, pyridazino[4,5-b] nih.govprepchem.comthiazine-dione analogues have been synthesized by treating a dichloropyridazinone derivative with N-benzyl-2-mercaptoacetamide. nih.gov
For the isomeric 1,3-thiazine ring system, numerous synthetic methods exist, which can be adapted for structural analogues. These include:
Reaction of β-mercaptopropionic acid with amines and aldehydes. nih.gov
Intramolecular cyclization of N-(3-oxoalkyl)dithiocarbamates or N-(3-arylprop-2-ynyl-carbamothioyl)benzamides. osi.lv
Reaction of thiourea (B124793) with Michael acceptors like acetylene (B1199291) monocarboxylates or with chalcone (B49325) derivatives in an alkaline medium. osi.lvrsc.org
These strategies can be conceptually applied to the synthesis of the target structure by starting with a precursor that already incorporates the phenol (B47542) moiety.
Table 2: Selected Cyclization Strategies for Thiazine Ring Formation
| Thiazine Type | Precursors | Key Reaction Type | Reference |
|---|---|---|---|
| 1,4-Thiazine | Dichloropyridazinone, N-benzyl-2-mercaptoacetamide | One-pot cyclization / Smiles Rearrangement | nih.gov |
| 1,3-Thiazine | 3-Mercaptopropionic acid, amines, aldehydes | Three-component reaction | nih.gov |
| 1,3-Thiazine | Chalcones, Thiourea | Cyclization / Condensation | rsc.org |
Phenol Precursor Derivatization and Coupling
In precursor-based routes, the phenol ring must be appropriately functionalized to participate in the subsequent ring-forming reactions. Derivatization strategies for phenols are well-established and can be employed to introduce the necessary side chains for thiazine synthesis. nih.gov
For example, to prepare for a cyclization that forms the 1,4-thiazine ring, a p-aminophenol could be reacted with a sulfur-containing molecule that also possesses a reactive group. Alternatively, a phenol could be derivatized via hydroxyalkylation or halomethylation to introduce a side chain that can then be converted into an aminoethylthiol precursor, primed for intramolecular cyclization. nih.gov The phenolic hydroxyl group may require protection (e.g., as a methyl or benzyl (B1604629) ether) during these synthetic steps to prevent unwanted side reactions, followed by a deprotection step to yield the final product.
Advanced Synthetic Protocols for this compound
Modern synthetic chemistry offers advanced protocols that can enhance the efficiency and environmental friendliness of synthesizing heterocyclic compounds like this compound. These methods often involve microwave-assisted synthesis, multi-component reactions (MCRs), or the use of green catalysts.
Microwave-induced reactions have been successfully used to synthesize 1,3-thiazine derivatives. For example, the cyclization of a chalcone derivative with thiourea can be accelerated using microwave irradiation, leading to higher yields and shorter reaction times. nih.gov
One-pot, three-component reactions represent another efficient strategy. The synthesis of thiazine-dicarboxylates has been achieved through the reaction of an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative. nih.gov Similar MCR strategies could be envisioned for the target compound by designing components that incorporate the phenolic structure. Green synthesis methods, such as using L-proline as a catalyst in the synthesis of 1,4-thiazines, offer advantages by being more environmentally benign. nih.gov These advanced protocols provide powerful tools for the efficient and diverse synthesis of this compound and its analogues.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and reduction of waste. While a specific one-pot multicomponent synthesis for this compound is not extensively documented, MCRs are widely employed for the synthesis of various thiazine derivatives, which are structural analogues.
One notable example involves the one-pot, three-component reaction for the synthesis of thiazine-dicarboxylates. nih.gov This method reacts an isocyanide, dialkyl acetylenedicarboxylate, and a 2-amino-4H-1,3-thiazin-4-one derivative to produce complex thiazine structures in good yields (76–85%). nih.gov Although this example leads to 1,3-thiazine derivatives, the principles can be adapted for the synthesis of the 1,4-thiazine core. Another versatile three-component reaction for synthesizing 1,3-thiazines has been developed, which can be further transformed into other heterocyclic systems like β-lactam-condensed 1,3-thiazines and 1,4-thiazepines. consensus.app
Researchers have also utilized MCRs for the synthesis of 1,3-thiazine derivatives using acetophenones, aromatic aldehydes, and thiourea, catalyzed by cerium ammonium (B1175870) nitrate (B79036) in an environmentally benign solvent like PEG-400. researchgate.net The efficiency of these reactions highlights the potential for developing similar MCRs for 1,4-thiazine systems. The key challenge in designing an MCR for this compound would be the selection of appropriate starting materials that can form the thiomorpholine ring and incorporate the p-hydroxyphenyl group in a single, efficient step.
Table 1: Examples of Multicomponent Reactions for Thiazine Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Isocyanide, Dialkyl acetylenedicarboxylate, 2-amino-4H-1,3-thiazin-4-one | Dry CH₂Cl₂, Room Temp | Dihydropyrimido-thiazine-dicarboxylates | 76-85 | nih.gov |
| Aromatic aldehydes, Active methylene (B1212753) compounds, 5-aminotetrazole | Fe₃O₄@PEG-SO₃H nanoparticles | Tetrazole-containing thiazine derivatives | 85-95 | researchgate.net |
Catalytic Synthesis Methodologies
Catalysis plays a crucial role in the synthesis of this compound and its analogues, offering pathways with higher efficiency, selectivity, and milder reaction conditions compared to non-catalytic methods.
A direct synthesis of this compound has been reported through a copper-catalyzed reaction. In this method, a mixture of hydroquinone and thiomorpholine is heated under reflux in the presence of copper(I) chloride. prepchem.com The copper catalyst facilitates the N-arylation of thiomorpholine with hydroquinone. The reaction requires an inert atmosphere (argon) and a prolonged reaction time (47 hours) to proceed to completion. prepchem.com The product is then isolated and purified through a series of extractions and recrystallization, yielding this compound with a melting point of 156-158°C. prepchem.com
The synthesis of 1,4-benzothiazine derivatives, which are structurally related analogues, often employs various catalytic systems. For instance, an efficient copper-mediated C–S and C–N Ullmann coupling reaction has been used to synthesize 1,4-benzothiazine derivatives from 2-bromothiophenol (B30966) and N-alkyl-substituted chloroacetamides. nih.gov This reaction utilizes Cu(acac)₂ as the catalyst and K₂CO₃ as the base in DMF solvent. nih.gov Similarly, iodine has been used as a catalyst in the synthesis of 1,4-benzothiazine derivatives from N,N-dimethyl enaminones and 2-aminothiophenol (B119425) in an environmentally friendly solvent, ethyl lactate (B86563). nih.gov
Table 2: Catalytic Methods for Synthesis of this compound and Analogues
| Starting Materials | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Hydroquinone, Thiomorpholine | Copper(I) chloride | Reflux, 47 hours, Argon | This compound | prepchem.com |
| 2-bromothiophenol, N-alkyl-substituted chloroacetamide | Cu(acac)₂ | 135 °C, N₂, 18 hours | 1,4-Benzothiazine derivatives | nih.gov |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceuticals and their intermediates is of growing importance to minimize environmental impact. mdpi.comjddhs.com These principles focus on the use of less hazardous chemicals, renewable feedstocks, energy-efficient processes, and the reduction of waste. jddhs.commdpi.com In the context of synthesizing this compound and its analogues, several green approaches can be considered.
The use of green solvents is a key aspect of green chemistry. nih.gov For example, the synthesis of 1,4-benzothiazine derivatives has been achieved using ethyl lactate as a green solvent. nih.gov Water is another ideal green solvent, and methodologies that can be performed in aqueous media are highly desirable.
Energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis are also central to green chemistry. mdpi.comnih.gov These methods can significantly reduce reaction times from hours to minutes and often lead to higher yields with fewer by-products. mdpi.com For instance, L-proline has been used as a catalyst in a green protocol for the synthesis of nih.govprepchem.com-thiazines, highlighting the use of organocatalysts which are often less toxic than their metal-based counterparts. nih.gov
The development of solvent-free reaction conditions is another important green synthetic strategy. mdpi.com These reactions, often carried out by grinding or ball milling, reduce the use of volatile organic compounds. mdpi.com While a specific solvent-free synthesis for this compound is not reported, the principles are applicable to the synthesis of thiazine heterocycles.
Table 3: Application of Green Chemistry Principles in Thiazine Synthesis
| Green Chemistry Principle | Application in Thiazine Synthesis | Advantages | Reference |
|---|---|---|---|
| Use of Green Solvents | Synthesis of 1,4-benzothiazines in ethyl lactate. | Reduced environmental impact, biodegradability of solvent. | nih.gov |
| Energy Efficiency | Microwave and ultrasound-assisted synthesis of thiazines. | Shorter reaction times, increased yields, lower energy consumption. | mdpi.comnih.gov |
Advanced Spectroscopic and Structural Characterization of P Tetrahydro 4h 1,4 Thiazin 4 Yl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (1H NMR) Chemical Shift Analysis and Coupling Constants
A ¹H NMR spectrum of p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol would be expected to show distinct signals for the protons on the aromatic ring and the tetrahydro-1,4-thiazine ring.
Aromatic Protons: The protons on the para-substituted phenyl group would likely appear as two doublets in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The integration of these signals would correspond to two protons each. The coupling constant (J-coupling) between these adjacent protons would provide information about their connectivity.
Tetrahydro-1,4-thiazine Protons: The protons on the saturated heterocyclic ring would be expected to appear as multiplets in the upfield region of the spectrum. Specifically, the methylene (B1212753) protons adjacent to the nitrogen atom would likely resonate at a different chemical shift than those adjacent to the sulfur atom due to the differing electronic environments. Their coupling patterns would reveal information about their neighboring protons.
Phenolic Proton: A broad singlet corresponding to the hydroxyl (-OH) proton would also be anticipated. Its chemical shift can be variable and is often dependent on the solvent and concentration.
Interactive Data Table: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (ortho to -OH) | Not Available | Doublet | Not Available |
| Aromatic (ortho to -N) | Not Available | Doublet | Not Available |
| N-CH₂ | Not Available | Multiplet | Not Available |
| S-CH₂ | Not Available | Multiplet | Not Available |
| OH | Not Available | Broad Singlet | Not Available |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule.
Aromatic Carbons: Six distinct signals would be expected for the carbons of the phenyl ring. The carbons attached to the hydroxyl group and the nitrogen atom (ipso-carbons) would have characteristic chemical shifts.
Tetrahydro-1,4-thiazine Carbons: Two signals would be anticipated for the methylene carbons of the thiazine (B8601807) ring, corresponding to the carbons adjacent to the nitrogen and sulfur atoms, respectively.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C-OH) | Not Available |
| Aromatic (C-N) | Not Available |
| Aromatic (CH) | Not Available |
| Aromatic (CH) | Not Available |
| N-CH₂ | Not Available |
| S-CH₂ | Not Available |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
COSY (Correlation Spectroscopy): Would establish proton-proton couplings, confirming the connectivity of protons within the aromatic and thiazine rings.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, helping to piece together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the tetrahydro-1,4-thiazine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be characteristic of the phenolic hydroxyl group due to hydrogen bonding. docbrown.info
C-H Stretches: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the thiazine ring would appear just below 3000 cm⁻¹.
C=C Stretches: Aromatic ring stretching vibrations would give rise to characteristic bands in the 1450-1600 cm⁻¹ region.
C-N and C-S Stretches: Vibrations associated with the C-N and C-S bonds of the thiazine ring would be expected in the fingerprint region of the spectrum.
C-O Stretch: A C-O stretching band for the phenol (B47542) group would likely appear in the 1260-1000 cm⁻¹ range.
Interactive Data Table: Predicted IR/Raman Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch | Not Available | Strong, Broad |
| Aromatic C-H Stretch | Not Available | Medium |
| Aliphatic C-H Stretch | Not Available | Medium |
| Aromatic C=C Stretch | Not Available | Medium to Strong |
| C-N Stretch | Not Available | Medium |
| C-O Stretch | Not Available | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can aid in structural elucidation.
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the tetrahydro-1,4-thiazine ring and the bond connecting the nitrogen to the phenyl ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, which serves as a definitive confirmation of the molecular formula.
Computational and Theoretical Chemistry of P Tetrahydro 4h 1,4 Thiazin 4 Yl Phenol
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules at the atomic level. For p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol, DFT would provide fundamental insights into its geometry, electronic structure, and spectroscopic characteristics.
The tetrahydro-1,4-thiazine ring, also known as the thiomorpholine (B91149) ring, is a six-membered saturated heterocycle that typically adopts a chair conformation to minimize steric strain. In this compound, the nitrogen atom of the thiomorpholine ring is attached to a p-hydroxyphenyl group. The orientation of this bulky substituent can be either axial or equatorial.
Computational geometry optimization would be performed to determine the most stable conformation. It is generally expected that the p-hydroxyphenyl group would preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric hindrance. However, the electronic effects of the substituent and potential intramolecular interactions could influence the conformational preference. A detailed conformational analysis would involve mapping the potential energy surface by systematically rotating the bonds connecting the phenyl ring to the thiazine (B8601807) nitrogen and the C-S and C-N bonds within the ring. Studies on similar N-substituted morpholines and thiomorpholines have shown that the chair conformation is indeed the most stable, with the N-substituent in an equatorial position. mdpi.com
Table 1: Predicted Stable Conformations of this compound
| Conformer | N-Substituent Position | Ring Conformation | Predicted Relative Stability |
| 1 | Equatorial | Chair | Most Stable |
| 2 | Axial | Chair | Less Stable |
| 3 | - | Boat/Twist-Boat | Least Stable |
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. DFT calculations can provide detailed information about the distribution of electrons within this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO may be distributed over the entire molecule or localized on the phenyl ring.
Molecular orbital visualization would reveal the spatial distribution of these frontier orbitals. Analysis of the charge distribution would indicate the partial charges on each atom, highlighting the polar nature of the C-N, C-S, and O-H bonds and providing insights into potential sites for electrophilic or nucleophilic attack.
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions, such as bond stretching and angle bending. By calculating these frequencies, a theoretical vibrational spectrum can be generated and compared with experimental data to confirm the molecule's structure.
Key predicted vibrational frequencies for this compound would include the O-H stretching of the hydroxyl group, C-H stretching of the aromatic and aliphatic portions, C-N and C-S stretching of the thiazine ring, and the characteristic aromatic C=C stretching vibrations.
Molecular Dynamics Simulations for Conformational Sampling and Dynamics
While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations can model the dynamic behavior of this compound over time. rsc.org By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformations at a given temperature.
An MD simulation of this compound would likely show the tetrahydro-1,4-thiazine ring undergoing rapid chair-to-chair interconversions, although the presence of the bulky N-substituent might raise the energy barrier for this process. The simulation would also reveal the flexibility of the bond connecting the phenyl group to the nitrogen atom and the dynamics of the hydroxyl group.
Reactivity Indices and Fukui Function Analysis
Conceptual DFT provides a framework for quantifying chemical reactivity. Reactivity indices such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies. These indices provide a global measure of the molecule's reactivity.
The Fukui function is a local reactivity descriptor that indicates the most likely sites for nucleophilic, electrophilic, and radical attack. alljournals.cnresearchgate.net By analyzing the Fukui functions for this compound, one could predict which atoms are most susceptible to reaction. For instance, the oxygen atom of the hydroxyl group and the ortho and para positions of the phenol ring are expected to be susceptible to electrophilic attack, while the carbon atoms adjacent to the nitrogen and sulfur in the thiazine ring might be sites for nucleophilic attack.
Table 2: Predicted Reactive Sites in this compound based on Fukui Function Analysis
| Type of Attack | Predicted Reactive Site(s) |
| Nucleophilic | Carbon atoms of the phenol ring, especially ortho and para to the hydroxyl group. |
| Electrophilic | Oxygen atom of the hydroxyl group, nitrogen and sulfur atoms of the thiazine ring. |
| Radical | Phenolic oxygen, benzylic positions of the thiazine ring. |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and intermolecular interactions. uni-muenchen.deresearchgate.net It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals.
For this compound, NBO analysis would provide a detailed picture of the hybridization of the atoms and the nature of the chemical bonds. It would also quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. This "donor-acceptor" interaction analysis can reveal important stabilizing effects, such as hyperconjugation. For example, it could show the interaction between the nitrogen lone pair and the antibonding orbitals of the adjacent C-S and C-C bonds, as well as the interaction between the phenol pi-system and the thiazine ring. This analysis helps in understanding the electronic communication between the two main fragments of the molecule. researchgate.net
Chemical Reactivity and Mechanistic Investigations of P Tetrahydro 4h 1,4 Thiazin 4 Yl Phenol
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol is a primary site for electrophilic attack and oxidation reactions. Its reactivity is influenced by the electron-donating nature of the tetrahydro-1,4-thiazine substituent, which can affect the nucleophilicity of the hydroxyl oxygen and the susceptibility of the aromatic ring to oxidation.
The hydroxyl group of this compound can readily undergo etherification and esterification reactions, which are common transformations for phenols. These reactions typically involve the reaction of the phenoxide ion, formed by deprotonation of the phenol (B47542) with a suitable base, with an electrophile such as an alkyl halide or an acyl halide.
Etherification: In the presence of a base, such as sodium hydride or potassium carbonate, the phenolic proton can be abstracted to form a more nucleophilic phenoxide. This phenoxide can then react with various alkylating agents, such as alkyl halides or sulfates, to form the corresponding ether. For instance, reaction with methyl iodide would yield 4-(4-methoxyphenyl)tetrahydro-4H-1,4-thiazine. The choice of base and solvent is crucial for optimizing the reaction conditions and minimizing side reactions.
Esterification: Similarly, esterification can be achieved by reacting the phenol with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. For example, treatment with acetyl chloride would produce 4-(tetrahydro-4H-1,4-thiazin-4-yl)phenyl acetate. These esterification reactions are fundamental in synthetic organic chemistry for the protection of phenolic hydroxyl groups or for the synthesis of derivatives with altered biological activities.
| Reaction Type | Reagents | Product |
| Etherification | Alkyl halide (e.g., CH3I), Base (e.g., NaH) | p-(tetrahydro-4H-1,4-thiazin-4-yl)anisole |
| Esterification | Acyl halide (e.g., CH3COCl), Base (e.g., Pyridine) | 4-(tetrahydro-4H-1,4-thiazin-4-yl)phenyl acetate |
The phenol moiety of this compound is susceptible to oxidation, which can proceed through various pathways depending on the oxidant and reaction conditions. Electrochemical studies on structurally similar compounds, such as 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, have shown that oxidation can lead to the formation of a p-quinone imine derivative. researchgate.net This transformation involves a two-electron, two-proton oxidation process.
In a similar vein, the oxidation of this compound would likely proceed through the formation of a phenoxyl radical intermediate, which can then be further oxidized to a quinone-imine species. This highly electrophilic intermediate can then undergo nucleophilic attack by other species present in the reaction mixture. For example, in the presence of a suitable nucleophile, a Michael-type addition reaction can occur, leading to the formation of disubstituted phenol derivatives. researchgate.net The specific nature of the final product will be dictated by the nucleophile employed and the reaction conditions.
Reactivity of the Tetrahydro-1,4-thiazine Ring
The tetrahydro-1,4-thiazine ring possesses two heteroatoms, sulfur and nitrogen, which are the primary centers of reactivity. The sulfur atom can be oxidized to form sulfoxides and sulfones, while the nitrogen atom can undergo alkylation and acylation reactions. Furthermore, under certain conditions, the ring itself can be susceptible to opening or contraction.
The sulfur atom in the tetrahydro-1,4-thiazine ring is readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This is a common reaction for thioethers and can be achieved using a variety of oxidizing agents. The synthesis of related compounds such as 4H-1,4-thiazine, tetrahydro-4-phenyl-, 1-oxide has been reported, indicating the feasibility of this transformation. ontosight.ai
Mild oxidizing agents, such as sodium periodate (B1199274) or a stoichiometric amount of hydrogen peroxide, will typically convert the sulfide (B99878) to the sulfoxide, this compound 1-oxide. The use of stronger oxidizing agents, such as excess hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the sulfone, this compound 1,1-dioxide. The oxidation state of the sulfur atom can significantly impact the chemical and physical properties of the molecule, including its polarity and potential biological activity.
| Oxidation Product | Oxidizing Agent |
| Sulfoxide | NaIO4 or 1 eq. H2O2 |
| Sulfone | Excess H2O2, KMnO4, or m-CPBA |
The nitrogen atom in the tetrahydro-1,4-thiazine ring is a nucleophilic center and can participate in N-alkylation and N-acylation reactions. These reactions are analogous to those of secondary amines.
N-Alkylation: N-alkylation can be achieved by treating this compound with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the generated acid. This would result in the formation of a quaternary ammonium (B1175870) salt. The reactivity of the nitrogen atom in such reactions is well-documented for similar heterocyclic systems. nih.gov
N-Acylation: N-acylation can be accomplished by reacting the compound with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction typically proceeds readily to form the corresponding N-acyl derivative. For example, reaction with acetic anhydride would yield 1-acetyl-4-(4-hydroxyphenyl)tetrahydro-1,4-thiazine. This transformation is often used to modify the electronic properties and steric environment of the nitrogen atom.
While the tetrahydro-1,4-thiazine ring is generally stable, it can undergo ring-opening or ring-contraction reactions under specific conditions. These transformations often require harsh reaction conditions or the presence of specific reagents that can induce bond cleavage.
Ring-Opening: Ring-opening of the tetrahydro-1,4-thiazine ring could potentially be initiated by nucleophilic attack at one of the carbon atoms adjacent to the heteroatoms, or by reductive cleavage of the C-S or C-N bonds. For instance, treatment with strong reducing agents might lead to the cleavage of the heterocyclic ring. The specific products of such reactions would depend on the reagents and conditions employed. Studies on the ring-opening of other saturated heterocycles, like tetrahydrofuran, have been investigated and can provide mechanistic insights. nih.gov
Aromatic Substitution Reactions on the Phenol Ring (considering the thiazinyl substituent's directing effects)
The regioselectivity of electrophilic aromatic substitution (EAS) on the phenol ring of this compound is governed by the electronic properties of the two substituents: the hydroxyl (-OH) group and the tetrahydro-4H-1,4-thiazin-4-yl group. Both substituents influence the rate of reaction and the position of attack by an incoming electrophile.
The hydroxyl group is a powerful activating group and a strong ortho, para-director. researchgate.netbeilstein-journals.org Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring via resonance, which stabilizes the carbocation intermediate (the arenium ion) formed during the substitution. beilstein-journals.org This stabilization is most effective when the electrophile attacks the positions ortho or para to the hydroxyl group.
The tetrahydro-4H-1,4-thiazin-4-yl substituent, attached via its nitrogen atom, is also classified as an activating group and an ortho, para-director. researchgate.net The nitrogen atom possesses a lone pair of electrons that can be delocalized into the benzene (B151609) ring, thereby increasing the ring's nucleophilicity and making it more reactive towards electrophiles. researchgate.net Similar to the hydroxyl group, this resonance donation stabilizes the arenium ion intermediate, particularly for ortho and para substitution.
In the case of this compound, the two groups are situated para to each other. This arrangement leads to a reinforcement of their directing effects. The hydroxyl group directs incoming electrophiles to its ortho positions (C2 and C6), and the thiazinyl group directs to its ortho positions (C3 and C5).
Therefore, electrophilic attack is strongly favored at the positions ortho to the powerfully activating hydroxyl group. These positions are simultaneously meta to the thiazinyl substituent. The concerted directing influence of both groups enhances the electron density and stabilizes the subsequent intermediates primarily at these sites.
| Position of Electrophilic Attack | Relation to -OH Group | Relation to Thiazinyl Group | Expected Outcome |
| C2, C6 | ortho | meta | Major Product |
| C3, C5 | meta | ortho | Minor Product |
This interactive table summarizes the directing effects on the phenol ring.
Photochemical Reactivity and Excited State Dynamics
A comprehensive review of scientific literature did not yield specific experimental or computational studies on the photochemical reactivity and excited-state dynamics of this compound. Research in this area would typically investigate how the molecule absorbs light and dissipates the resulting energy.
For context, studies on similar aromatic structures, such as phenol itself, have shown that excitation with UV light can lead to the population of dissociative S₂(¹πσ*) states, resulting in rapid O-H bond fission. researchgate.net The dynamics of such processes are often investigated using techniques like femtosecond transient absorption spectroscopy to track the formation of radical species on ultrafast timescales. researchgate.net For N-aryl derivatives of the related phenothiazine (B1677639) system, research has focused on their photoredox properties, where light absorption generates excited states capable of electron transfer. beilstein-journals.org The specific influence of the saturated, non-aromatic tetrahydrothiazine ring combined with the phenol chromophore on excited-state pathways, such as intramolecular charge transfer, fluorescence, or bond dissociation, remains an uninvestigated area for this particular compound.
Reaction Pathway Elucidation and Transition State Analysis
There is no specific research available in the searched literature detailing the elucidation of reaction pathways or transition state analyses for reactions involving this compound. Such investigations are crucial for understanding the detailed mechanism, kinetics, and thermodynamics of a chemical transformation.
Generally, these studies are performed using computational chemistry methods, such as Density Functional Theory (DFT). researchgate.net For a given reaction, researchers would map the potential energy surface, identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. Analysis of the transition state geometry provides insight into the bonding changes occurring during the rate-determining step of the reaction. For example, in studying the antioxidant properties of substituted phenols, transition state theory has been used to calculate the activation barriers for hydrogen atom abstraction by radicals. researchgate.netacs.org A similar approach for this compound could, in principle, be used to model its electrophilic substitution reactions or potential antioxidant activity, but such specific computational analyses have not been published.
No Published Research Found on the Coordination Chemistry of this compound
Extensive searches of scientific literature and chemical databases have revealed no specific published research on the coordination chemistry and supramolecular assembly of the compound this compound. While the individual components of the molecule—the tetrahydro-1,4-thiazine (thiomorpholine) ring and the phenol group—are well-known in coordination chemistry, their combined entity in this specific arrangement as a ligand for metal complexes does not appear to have been investigated and reported in the available scientific literature.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article based on the provided outline, as no experimental data exists for the following:
Ligand Design Principles: There are no studies outlining the specific design principles for incorporating the this compound scaffold into metal-organic frameworks or other coordinated structures.
Synthesis and Characterization of Metal Complexes: No literature describes the synthesis or characterization of metal complexes with this particular ligand.
Coordination Modes: There is no experimental evidence to confirm whether coordination would occur through the phenolic oxygen, the thiazine (B8601807) nitrogen, the thiazine sulfur, or via multi-site chelation.
Structural Analysis: Consequently, no data on bond lengths, angles, or the geometry of any potential coordination compounds is available.
Supramolecular Interactions: The role of this specific compound in supramolecular interactions and self-assembly phenomena has not been explored.
While general principles of coordination chemistry could be used to speculate on the potential behavior of this compound as a ligand, any such discussion would be purely theoretical and would not meet the requirement for an article based on detailed research findings.
Should research on the coordination chemistry of this compound be published in the future, it would likely explore the interplay between the hard phenolic oxygen donor and the softer nitrogen and sulfur donors of the thiomorpholine (B91149) ring in coordinating to various metal centers. Such studies would be of interest for the development of new metal-organic materials with potentially novel structural and functional properties.
Advanced Applications of P Tetrahydro 4h 1,4 Thiazin 4 Yl Phenol in Materials Science and Catalysis
Utilization as a Precursor for Polymeric Materials
The presence of a phenolic hydroxyl group in p-(tetrahydro-4H-1,4-thiazin-4-yl)phenol makes it a theoretical candidate for the synthesis of various polymeric materials. Phenol (B47542) and its derivatives are well-established monomers for producing polymers such as phenolics (resins), polycarbonates, and polyesters. The tetrahydro-1,4-thiazine moiety could impart unique properties to such polymers, including improved thermal stability, altered solubility, and the ability to coordinate with metal ions.
However, a comprehensive search of the current scientific literature does not yield specific examples or detailed research findings on the polymerization of this compound. The potential for this compound to act as a monomer in condensation polymerization or as a building block in the synthesis of functional polymers remains an unexplored area of research.
Role in Organic Catalysis and Ligand-Enabled Transformations
The nitrogen and sulfur atoms within the tetrahydro-1,4-thiazine ring of this compound offer potential coordination sites for metal catalysts. This suggests that the compound or its derivatives could serve as ligands in a variety of metal-catalyzed organic transformations. The electronic properties of the ligand, and therefore the catalytic activity of the metal complex, could be tuned by modifying the substituents on the phenolic ring.
Despite this potential, there is a notable absence of published research detailing the application of this compound as a ligand in catalysis. The synthesis of metal complexes with this ligand and their subsequent evaluation in catalytic reactions such as cross-coupling, hydrogenation, or oxidation reactions have not been reported in the available literature.
Applications in Sensing and Molecular Recognition (excluding biological sensing with therapeutic or diagnostic intent)
Functionalized phenols are frequently employed in the design of chemical sensors and molecular recognition systems. The hydroxyl group can act as a hydrogen bond donor, while the aromatic ring can participate in π-π stacking interactions. The tetrahydro-1,4-thiazine portion of this compound could introduce additional binding sites for specific analytes, potentially leading to sensors with high selectivity.
While the principles of molecular recognition suggest that this compound could be a promising platform for developing new sensors, there are no specific studies in the current literature that demonstrate its use in non-biological sensing applications. Research into its ability to detect ions, small molecules, or other chemical species through mechanisms such as colorimetric or fluorometric changes is yet to be conducted.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
